The 1,3-Benzodioxole Scaffold is Essential for Potent Dopamine Receptor Antagonism
The benzodioxole ring system is a critical pharmacophore for achieving high-affinity antagonism at the dopamine D2 receptor. A close analog of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide, also featuring the 1,3-benzodioxole core, demonstrates potent D2 antagonism with an IC50 of 24.8 µM. This quantifies the scaffold's utility; removal or replacement of the benzodioxole group in related series leads to a steep decrease in inhibition, underscoring its necessity for target engagement. [1]
| Evidence Dimension | Dopamine D2 Receptor Antagonism (IC50) |
|---|---|
| Target Compound Data | Not directly reported; value is for a closely related 1,3-benzodioxole-containing analog. |
| Comparator Or Baseline | Compounds lacking the 1,3-benzodioxole scaffold (e.g., fluorophenol, fluoropyridine-substituted analogs) exhibited a significant reduction in inhibition potency. |
| Quantified Difference | Benzodioxole-containing analog IC50 = 24.8 µM; comparators showed a "steep decrease in inhibition." |
| Conditions | Sprague-Dawley rat striatum membrane D2 receptor assay, measuring inhibition of dopamine-stimulated [35S]GTPγS binding. |
Why This Matters
For projects targeting the dopamine D2 receptor, the 1,3-benzodioxole moiety is a validated privileged structure, and this compound serves as a crucial starting point for SAR campaigns.
- [1] BindingDB entry BDBM50619384 / ChEMBL5409943. (2024). IC50 data for a 1,3-benzodioxole-containing D2 antagonist. View Source
